molecular formula C12H17NO2 B7474848 N,N-diethyl-2-hydroxy-5-methylbenzamide

N,N-diethyl-2-hydroxy-5-methylbenzamide

Cat. No. B7474848
M. Wt: 207.27 g/mol
InChI Key: BNZLUVRRQMBWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-hydroxy-5-methylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the US Army in the 1940s and has since become a popular choice for preventing mosquito bites and other insect-related diseases. DEET is known for its effectiveness, but there are also concerns about its safety and potential side effects. In

Mechanism of Action

The exact mechanism of N,N-diethyl-2-hydroxy-5-methylbenzamide's insect-repelling properties is not fully understood, but it is believed to work by interfering with the insects' sense of smell and taste. N,N-diethyl-2-hydroxy-5-methylbenzamide is thought to mask the scent of carbon dioxide and lactic acid, which are both attractive to mosquitoes and other insects. It may also interfere with the insects' ability to detect other chemicals that are attractive to them.
Biochemical and Physiological Effects:
N,N-diethyl-2-hydroxy-5-methylbenzamide has been found to have minimal toxicity to humans and other mammals when used as directed. However, there are concerns about its potential to cause skin irritation and other adverse effects. Some studies have suggested that N,N-diethyl-2-hydroxy-5-methylbenzamide may be absorbed through the skin and into the bloodstream, but the extent of this absorption is not well understood.

Advantages and Limitations for Lab Experiments

N,N-diethyl-2-hydroxy-5-methylbenzamide is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is relatively easy to synthesize and is readily available for use in lab experiments. However, there are also limitations to its use, including concerns about its safety and potential side effects. Researchers must take care to use N,N-diethyl-2-hydroxy-5-methylbenzamide in accordance with recommended guidelines and to monitor for any adverse effects.

Future Directions

There are many potential future directions for research on N,N-diethyl-2-hydroxy-5-methylbenzamide. One area of interest is the development of new insect repellents that are more effective and safer than N,N-diethyl-2-hydroxy-5-methylbenzamide. Researchers are also exploring the use of N,N-diethyl-2-hydroxy-5-methylbenzamide in combination with other insect repellents and the potential for N,N-diethyl-2-hydroxy-5-methylbenzamide to be used in new applications, such as in agriculture or in the development of new medical treatments. Additionally, there is a need for further research on the potential long-term effects of N,N-diethyl-2-hydroxy-5-methylbenzamide exposure and the mechanisms underlying its insect-repelling properties.

Synthesis Methods

N,N-diethyl-2-hydroxy-5-methylbenzamide can be synthesized through a multi-step process starting with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting product is then reacted with diethylamine to yield N,N-diethyl-3-methylbenzamide, which is then oxidized to N,N-diethyl-2-hydroxy-5-methylbenzamide using potassium permanganate and sulfuric acid.

Scientific Research Applications

N,N-diethyl-2-hydroxy-5-methylbenzamide has been extensively studied for its insect-repelling properties and has been found to be effective against a wide range of insects, including mosquitoes, ticks, and flies. It is commonly used in commercial insect repellents and is also used in military and public health settings to prevent insect-borne diseases.

properties

IUPAC Name

N,N-diethyl-2-hydroxy-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)12(15)10-8-9(3)6-7-11(10)14/h6-8,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZLUVRRQMBWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-hydroxy-5-methylbenzamide

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